2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with significant potential in pharmaceutical applications. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its biological activity. The compound's chemical identity can be summarized by its IUPAC name and its CAS number, which is 922009-85-6.
This compound has been referenced in various scientific literature and patent documents, indicating its relevance in research and development within medicinal chemistry. Notably, it has been identified in patents related to novel therapeutic agents, particularly those targeting specific biological pathways.
The compound falls under the category of pyrazolo[3,4-d]pyrimidines, a class known for their diverse biological activities, including potential anticancer properties. It is classified as an aromatic amide due to the presence of the benzamide moiety in its structure.
The synthesis of 2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several key steps:
The synthesis may utilize various reagents such as acyl chlorides for amide formation and fluorinating agents for introducing fluorine atoms. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity.
The molecular structure of 2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be represented as follows:
The compound's structural data can be visualized using cheminformatics tools that provide 2D and 3D representations. Key identifiers include:
O=C(NCCn1ncc2c(=O)n(Cc3ccccc3F)cnc21)c1ccc2ccccc2c1
LUSLUGHWJPKDNO-UHFFFAOYSA-N
The reactivity profile of 2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide includes:
These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield.
The mechanism of action for this compound often relates to its interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Experimental studies are required to elucidate the precise mechanisms through binding assays and cellular assays that measure biological activity.
The physical properties of 2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide include:
The chemical properties include:
This compound holds potential applications in various fields including:
Research into this compound continues to explore its full potential in therapeutic applications and deeper understanding of its biological interactions.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0